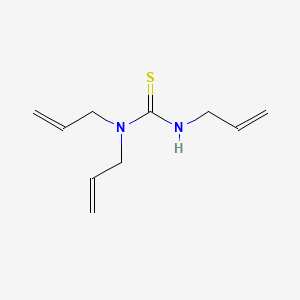

Triallylthiourea

Description

Contextual Significance of Thiourea (B124793) Derivatives in Coordination Chemistry

Thiourea and its derivatives are recognized as highly versatile ligands in coordination chemistry. tandfonline.com Their importance stems from the presence of multiple donor sites, primarily the soft sulfur atom and the hard nitrogen atoms of the amide groups. tandfonline.commdpi.com This duality allows them to coordinate with a wide array of metal ions.

The coordination behavior of thiourea derivatives is diverse. They can act as neutral monodentate ligands, typically binding through the sulfur atom. mdpi.com They can also function as anionic mono- or bidentate ligands, often forming stable chelate rings with the metal center. mdpi.comrsc.org Furthermore, bridging coordination modes, where the thiourea moiety links two or more metal centers, have also been reported. mdpi.com This remarkable coordination flexibility makes thiourea derivatives valuable building blocks in the synthesis of metal-organic frameworks, catalysts, and functional materials. mdpi.comresearchgate.net The incorporation of specific substituents onto the thiourea nitrogen atoms allows for fine-tuning of the ligand's steric and electronic properties, thereby influencing the structure and reactivity of the resulting metal complexes.

Historical Trajectory and Evolution of Triallylthiourea Research

The exploration of this compound in coordination chemistry is primarily linked to the field of nonlinear optical (NLO) materials. Research into its metal complexes gained momentum in the late 1980s and early 1990s with the synthesis and characterization of organometallic compounds like this compound cadmium chloride (ATCC) and this compound mercuric chloride (ATMC). iphy.ac.cniphy.ac.cnspiedigitallibrary.org These early studies revealed that such complexes possess significant second-harmonic generation (SHG) effects, with ATMC showing an effect three times larger than that of urea (B33335), a benchmark NLO material at the time. iphy.ac.cn

The synthesis of these complexes typically involves the stoichiometric reaction of allylthiourea (B1665245) with a corresponding metal halide, such as cadmium chloride or mercuric chloride, often in a 3:1 molar ratio in an aqueous solution. scholarsresearchlibrary.comresearchgate.net The resulting metal-organic complexes combine the chemical flexibility of the organic ligand with the stable physicochemical properties of the inorganic components. scholarsresearchlibrary.com The focus of this historical research was on growing large, high-quality single crystals to study their structure and NLO properties, laying the groundwork for their potential application in laser technology and optical communications. iphy.ac.cniphy.ac.cniieta.org

Current Research Landscape and Key Scholarly Objectives for this compound

Contemporary research on this compound continues to be heavily focused on its application in materials science, particularly in the development of NLO materials. scholarsresearchlibrary.comiieta.org A primary objective is the synthesis and growth of high-quality single crystals of its metal complexes, such as this compound cadmium chloride (ATCC), this compound cadmium bromide (ATCB), and this compound mercuric chloride (ATMC). researchgate.netiieta.org Researchers are investigating various crystal growth techniques, like slow evaporation and temperature-lowering methods, to optimize crystal size and quality. iieta.orgcolab.ws

A significant part of the current landscape involves the detailed characterization of these crystals. Techniques such as single-crystal and powder X-ray diffraction are employed to determine their crystal structure, which is often trigonal. scholarsresearchlibrary.comresearchgate.netiieta.org The comparatively high NLO activity in these materials is attributed to the distorted tetrahedral coordination geometry around the central metal atom, which is bonded to the sulfur atoms of the three allylthiourea ligands and a halide. scholarsresearchlibrary.comijsr.net Spectroscopic methods, including FT-IR and UV-Vis-NIR, are used to confirm the coordination between the metal and the ligand and to assess the optical transparency range of the crystals. scholarsresearchlibrary.comiieta.org Key scholarly objectives include understanding the influence of different metal ions and halogens on the crystal structure, thermal stability, and NLO properties to rationally design new materials with enhanced performance for photonic applications. iieta.orgijsr.net

Data Tables

Table 1: Properties of this compound Cadmium Chloride (ATCC) This table summarizes key physical and chemical properties identified for the this compound cadmium chloride complex.

| Property | Value/Description | References |

| Molecular Formula | C₁₂H₂₄CdCl₂N₆S₃ | scholarsresearchlibrary.comiieta.orgijsr.net |

| Appearance | Colorless crystals | scholarsresearchlibrary.com |

| Crystal System | Trigonal | scholarsresearchlibrary.comiieta.org |

| Space Group | R3c | iieta.org |

| Thermal Stability | Stable up to ~200-205°C | scholarsresearchlibrary.comiieta.org |

| Key Application | Nonlinear Optical (NLO) Material | iphy.ac.cnscholarsresearchlibrary.comiieta.org |

| Synthesis | Reaction of Allylthiourea and Cadmium Chloride (3:1 ratio) in deionized water. | scholarsresearchlibrary.com |

| Optical Property | Exhibits Second-Harmonic Generation (SHG). | iphy.ac.cnscholarsresearchlibrary.com |

| UV Cut-off Wavelength | Excellent UV cut-off, suitable for NLO applications. | scholarsresearchlibrary.com |

Table 2: Crystallographic Data for this compound Cadmium Chloride (ATCC) This table presents detailed crystallographic parameters for the ATCC complex as determined by X-ray diffraction studies.

| Parameter | Value | Reference |

| Crystal System | Trigonal | iieta.org |

| Space Group | R3C | iieta.org |

| a (Å) | 11.527 | iieta.org |

| b (Å) | 11.527 | iieta.org |

| c (Å) | 27.992 | iieta.org |

Structure

3D Structure

Properties

IUPAC Name |

1,1,3-tris(prop-2-enyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-4-7-11-10(13)12(8-5-2)9-6-3/h4-6H,1-3,7-9H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEVXOJWYZGAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179260 | |

| Record name | Thiourea, tri-2-propenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24507-13-9 | |

| Record name | Urea, 2-thio-1,1,3-triallyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024507139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, tri-2-propenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Triallylthiourea and Its Coordination Complexes

Elaboration of Triallylthiourea Ligand Synthesis Protocols

The primary ligand, allylthiourea (B1665245) (ATU), serves as the fundamental building block for the synthesis of this compound metal complexes. While many studies on this compound complexes begin with commercially available allylthiourea, the synthesis of the ligand itself is a key process in organosulfur chemistry. Generally, thiourea (B124793) derivatives can be synthesized through the reaction of an appropriate isothiocyanate with an amine. For allylthiourea, this involves the reaction of allylamine (B125299) with a source of the thiocyanate (B1210189) group.

A common laboratory-scale protocol for synthesizing N-substituted thiourea ligands involves the reaction of a primary amine with an isothiocyanate. For instance, the synthesis of phosphine-functionalized thiourea ligands has been achieved by reacting an isothiocyanate with an amine like 2-(diphenylphosphino)ethylamine. mdpi.comnih.gov This general approach, where an amine is reacted with an isothiocyanate, forms the basis for producing a wide array of thiourea-based ligands for coordination chemistry. d-nb.info The purity of the starting materials, such as allylthiourea, is critical for the subsequent growth of high-quality single crystals of the coordination complexes. iieta.orgiieta.org

Preparation of this compound Metal Coordination Compounds

The preparation of this compound metal coordination compounds typically involves the direct reaction of the allylthiourea ligand with a metal salt in a suitable solvent. researchgate.net The synthesis of compounds like this compound Cadmium Chloride (ATCC), this compound Cadmium Bromide (ATCB), and Tris-allylthiourea Mercury Bromide (ATMB) follows this strategy. iieta.orgscholarsresearchlibrary.com The stoichiometric ratio of the reactants is a critical parameter; for these "this compound" complexes, a 3:1 molar ratio of allylthiourea to the metal salt (e.g., Cadmium Chloride, Cadmium Bromide, or Mercury Bromide) is used. iieta.orgscholarsresearchlibrary.comresearchgate.netscholarsresearchlibrary.com The components are typically dissolved in a solvent, often deionized water, and stirred to ensure a homogeneous solution before initiating crystallization. iieta.orgscholarsresearchlibrary.com

The general reaction for the synthesis of this compound Cadmium Chloride can be represented as: 3(CH₂=CHCH₂NHCSNH₂) + CdCl₂ → [Cd(CH₂=CHCH₂NHCSNH₂)₃Cl]⁺ + Cl⁻ iieta.org

Similarly, for Tris-allylthiourea Mercury Bromide, the reaction is: 3(CH₂=CH–CH₂–NH–CS–NH₂) + HgBr₂ → [Hg(CH₂=CH–CH₂–NH–CS–NH₂)₃Br]⁺ + Br⁻ scholarsresearchlibrary.com

After synthesis, the resulting product is often purified through repeated recrystallization to ensure high purity for crystal growth. iieta.org

| Compound Name | Abbreviation | Ligand | Metal Salt | Molar Ratio (Ligand:Salt) | Solvent | Reference |

|---|---|---|---|---|---|---|

| This compound Cadmium Chloride | ATCC | Allylthiourea | Cadmium Chloride (CdCl₂) | 3:1 | Deionized Water | iieta.orgscholarsresearchlibrary.com |

| This compound Cadmium Bromide | ATCB | Allylthiourea | Cadmium Bromide (CdBr₂) | 3:1 | Deionized Water | iieta.org |

| Tris-allylthiourea Mercury Bromide | ATMB | Allylthiourea | Mercury Bromide (HgBr₂) | 3:1 | Deionized Water | scholarsresearchlibrary.com |

| Tris allylthiourea Mercuric Chloride | ATMC | Allylthiourea | Mercuric Chloride (HgCl₂) | 3:1 | Deionized Water | researchgate.net |

The growth of large, high-quality single crystals is essential for characterizing the structural and physical properties of materials. For this compound metal complexes, which are often studied for their nonlinear optical (NLO) properties, obtaining diffraction-quality crystals is a primary objective. scholarsresearchlibrary.commit.edu The formation of crystals from a solution requires achieving a state of supersaturation, which is the driving force for both nucleation (the formation of new crystal nuclei) and crystal growth. mt.com Controlling the rate at which supersaturation is achieved is key to growing a few large crystals rather than many small ones. mit.edumt.com

The slow evaporation technique is one of the simplest and most widely used methods for growing single crystals from solution at a constant temperature. umass.educhemistryviews.orgrochester.edu The method involves dissolving the synthesized compound in a suitable solvent to create a saturated or near-saturated solution. chemistryviews.orgrochester.edu This solution is then placed in a container with a restricted opening, such as a beaker covered with perforated foil, to allow the solvent to evaporate slowly and gradually increase the solute concentration, leading to supersaturation and subsequent crystal formation. umass.educhemistryviews.org

This technique has been successfully employed to grow a variety of this compound complexes:

Tris-allylthiourea mercury bromide (ATMB) single crystals with dimensions of 10 x 10 x 7 mm³ were grown over a period of 35–40 days at 305 K using this method. scholarsresearchlibrary.com Researchers noted that slow evaporation allowed for better control over the crystal shape compared to slow cooling techniques. scholarsresearchlibrary.com

This compound Cadmium Chloride (ATCC) has been synthesized and grown into single crystals using the slow evaporation technique. researchgate.netscholarsresearchlibrary.comresearchgate.net

Tris allylthiourea mercuric chloride (ATMC) was also synthesized and grown by slow evaporation at ambient temperature. researchgate.net

The rate of evaporation is a crucial parameter and can be controlled by adjusting the size of the opening on the container. umass.educhemistryviews.org The process should be carried out in an environment free from mechanical disturbances and vibrations to prevent uncontrolled nucleation and promote the growth of high-quality crystals. mit.eduumass.edu

The temperature-controlled slow cooling method relies on the principle that the solubility of many compounds is temperature-dependent. mit.edu For substances that have a positive temperature coefficient of solubility (i.e., they are more soluble at higher temperatures), a supersaturated state can be achieved by slowly cooling a saturated solution. iieta.orgnumberanalytics.com

This technique is particularly suitable for growing bulk single crystals and has been applied to this compound complexes. iieta.org The process typically involves:

Preparing a saturated solution at an elevated temperature. For ATCC and ATCB, solutions were prepared and mixed at temperatures around 58-60°C. iieta.org

Placing the solution in a constant temperature bath. iieta.org

Initiating growth on a seed crystal suspended in the solution. iieta.orgiieta.org Seed crystals are often obtained first through spontaneous nucleation via slow evaporation. iieta.org

Lowering the temperature of the bath at a very slow and controlled rate. For ATCC and ATCB, the temperature was varied from 56°C down to 40°C. iieta.org The initial cooling rate is often very slow (e.g., 0.1°C/day) and can be gradually increased (e.g., to 0.5°C/day) as the crystal grows larger. iieta.org

The influence of pH on the growth of ATCC crystals using the slow cooling method has been investigated, with an optimized pH value of 3-4 yielding bulk crystals with good morphology. iieta.org The positive solubility-temperature coefficient for ATCC and ATCB makes slow cooling an effective method for their bulk growth. iieta.org

Conventional solution growth methods like slow cooling and evaporation often result in crystals with defects due to uncontrolled nucleation and multi-directional growth. The Sankaranarayanan-Ramasamy (SR) method is a specialized unidirectional solution growth technique designed to improve crystal quality. aip.orgrsc.org In this method, a seed crystal is placed at the bottom of a growth ampoule, and growth is constrained to a single direction. This technique has been shown to produce crystals with better structural, optical, and mechanical properties compared to conventionally grown crystals. rsc.org

The SR method has been successfully applied to grow single crystals of tri-allylthiourea cadmium chloride (ATCC), indicating its utility for producing high-quality organometallic complex crystals. dntb.gov.ua This technique is particularly valuable for applications that demand large crystals with high crystalline perfection, such as in the field of nonlinear optics. aip.org

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in a closed system (typically an autoclave) at temperatures above the boiling point of the solvent. wikipedia.orgmpg.de Hydrothermal synthesis specifically uses water as the solvent, while solvothermal synthesis employs non-aqueous organic solvents. wikipedia.orgwikipedia.org These conditions of high temperature and pressure can increase the solubility of reactants and facilitate the formation of crystalline phases that may not be accessible under standard conditions. wikipedia.orgmpg.de

While direct reports on the hydrothermal or solvothermal synthesis of this compound complexes are scarce in the provided context, these methods are widely used for creating various coordination compounds and metal-organic frameworks (MOFs). analis.com.myrsc.org The principles can be readily extended to thiourea-based complexes.

Hydrothermal Synthesis: This method is effective for growing high-purity crystals and can be used to control particle size and morphology. wikipedia.orgmdpi.com The use of water as a solvent makes it a "green" chemistry approach. wikipedia.org Additives like urea (B33335) or thiourea can be used in hydrothermal processes to control pH and influence the nucleation and growth of nanoparticles. mdpi.com

Solvothermal Synthesis: This technique offers versatility through the choice of solvent, which can strongly influence the outcome of the reaction. rsc.org Different solvents (e.g., ethanol, ethylene (B1197577) glycol) can act as reducing or oxidizing agents at high temperatures, providing a pathway to control the oxidation state of the metal in the final product. rsc.org The method is particularly useful for preparing materials that are sensitive to water or for when non-aqueous solvents are required to dissolve the precursors. wikipedia.organalis.com.my

These methods offer kinetic control over the formation of specific crystalline phases and are powerful tools for the synthesis of novel coordination compounds. mpg.de

Temperature-Controlled Slow Cooling Techniques

Electrochemistry-Assisted Synthesis of Organometallic Complexes

Electrochemical synthesis represents a powerful and direct method for preparing a wide variety of inorganic and organometallic compounds. researchgate.netnih.gov This technique, often referred to as direct electrochemical synthesis, typically involves the oxidation of a sacrificial metal anode in a non-aqueous solution that contains the desired ligand. researchgate.netnih.govresearchgate.net As the electrolysis proceeds, the anode dissolves, releasing metal ions into the solution which then react directly with the ligand to form the target complex. researchgate.net This process is advantageous as it often yields high-purity products directly in the electrochemical cell, minimizing by-products and simplifying the isolation process. researchgate.netnih.govresearchgate.net The method is particularly useful for producing complexes that are difficult to synthesize via conventional routes, such as those involving base-sensitive ligands. nih.govresearchgate.net

While specific reports on the electrosynthesis of this compound complexes are not prevalent, the principles of the technique are well-suited for this purpose. Given that this compound readily forms coordination complexes with various metals through conventional means, its application as a ligand in an electrochemical setup is a logical extension.

The proposed electrochemical synthesis would involve a cell with a sacrificial anode made of the target metal (e.g., Zinc, Cadmium, Copper) and an inert cathode (e.g., Platinum). A solution of this compound in a suitable non-aqueous solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), containing a supporting electrolyte would serve as the reaction medium. researchgate.netresearchgate.net Applying a potential across the electrodes would cause the anode to oxidize (M → Mⁿ⁺ + ne⁻), releasing metal cations that would then coordinate with the this compound molecules in solution to precipitate the desired organometallic complex.

The key parameters influencing the synthesis, including the choice of solvent, applied voltage, electrode materials, and supporting electrolyte, are detailed in the table below.

Table 1: Proposed Parameters for Electrochemistry-Assisted Synthesis of this compound Complexes

| Parameter | Description | Proposed Value/Material | Rationale & Research Findings |

|---|---|---|---|

| Anode (Working Electrode) | Sacrificial metal that provides the cation for the complex. | Zinc (Zn), Cadmium (Cd), Copper (Cu) | These metals are known to form stable complexes with thiourea-based ligands. The direct dissolution of the metal anode provides a clean source of cations. researchgate.netresearchgate.net |

| Cathode (Counter Electrode) | Inert electrode to complete the circuit. | Platinum (Pt) or Graphite | These materials are chemically inert under the required electrochemical conditions and will not interfere with the reaction. researchgate.netescholarship.org |

| Ligand | The coordinating species for the metal cation. | This compound | Its sulfur and nitrogen atoms act as effective donor sites for metal coordination. |

| Solvent | Non-aqueous medium to dissolve the ligand and electrolyte. | Acetonitrile (CH₃CN), Dimethylformamide (DMF) | These polar aprotic solvents are commonly used in electrosynthesis due to their wide electrochemical windows and ability to dissolve ligands and supporting electrolytes. researchgate.netresearchgate.net |

| Supporting Electrolyte | Ensures conductivity of the solution. | Tetrabutylammonium tetrafluoroborate (B81430) (Bu₄NBF₄), Lithium bromide (LiBr) | Provides ionic conductivity with minimal interference in the coordination reaction at the anode. researchgate.netredalyc.org |

| Applied Potential/Current | The electrical driving force for the reaction. | Galvanostatic (Constant Current) or Potentiostatic (Constant Potential) | The choice depends on controlling the rate of metal dissolution. A preliminary cyclic voltammetry study would determine the optimal potential to oxidize the metal without degrading the ligand. escholarship.org |

| Product Formation | The desired metal-triallylthiourea complex. | [M(this compound)ₓ]ⁿ⁺ Anion⁻ | The complex precipitates from the solution as it is formed, allowing for simple filtration and collection. This is a common feature of direct electrochemical synthesis. researchgate.net |

Nanoparticle Synthesis Strategies Incorporating this compound Derivatives

The unique chemical properties of this compound and its derivatives make them highly suitable for advanced nanoparticle synthesis, where they can serve dual roles as either a precursor material or a surface-modifying agent.

This compound as a Sulfur Source for Metal Sulfide (B99878) Nanoparticles:

Thiourea-based compounds are widely recognized as effective sulfur sources for the colloidal synthesis of metal sulfide semiconductor nanocrystals. rsc.orgrsc.org In these reactions, the thiourea derivative decomposes under specific conditions (e.g., high temperature) to release reactive sulfur species, which then react with metal precursors to form the corresponding metal sulfide nanoparticles (e.g., CdS, ZnS, CuS). rsc.orgrsc.org The synthesis can be carried out via various methods, including hydrothermal or solvothermal routes, where the precursors are heated in an autoclave. core.ac.ukresearchgate.net

This compound can be employed as a sulfur precursor in a similar fashion. The presence of the three allyl groups on the thiourea backbone would influence its decomposition temperature and solubility in various organic solvents, offering different reaction kinetics compared to unsubstituted thiourea. This allows for greater control over the nanoparticle nucleation and growth stages, which are critical for determining the final size, shape, and crystalline phase of the nanoparticles. rsc.org

This compound as a Capping and Stabilizing Agent:

A critical aspect of nanoparticle synthesis is the control of particle size and the prevention of aggregation. researchgate.netfrontiersin.org This is achieved by using capping or stabilizing agents, which are molecules that bind to the nanoparticle surface. frontiersin.orgmdpi.com The sulfur atom in this compound makes it an excellent candidate for a capping agent, as sulfur-containing compounds are known to form strong bonds with the surfaces of various metal nanoparticles, particularly noble metals like gold and silver. mdpi.com

When used as a capping agent, the this compound derivative would adsorb onto the surface of the newly formed nanoparticles. frontiersin.org The sulfur atom would provide a strong anchoring point to the nanoparticle, while the allyl groups would extend into the solvent, providing steric hindrance that prevents the particles from agglomerating. This stabilization is crucial for maintaining a colloidal suspension and controlling the final morphology of the nanomaterial. frontiersin.orgmdpi.com The functional groups on the this compound molecule can also influence the interaction of the nanoparticles with their environment, making them suitable for various applications.

Table 2: Nanoparticle Synthesis Strategies Utilizing this compound Derivatives

| Synthesis Strategy | Role of this compound | Target Nanoparticle | Typical Precursors & Conditions | Research Findings & Rationale |

|---|---|---|---|---|

| Hydrothermal/Solvothermal Synthesis | Sulfur Source | Cadmium Sulfide (CdS), Zinc Sulfide (ZnS) | Metal Precursor: Cadmium acetate, Zinc chloride. Solvent: Water, Ethylene glycol. Conditions: 150-220°C in a sealed autoclave. core.ac.ukresearchgate.net | Thiourea and its derivatives are common sulfur sources that decompose under heat to form metal sulfides. rsc.orgrsc.org The allyl groups in this compound can tune reactivity and solubility. |

| Colloidal Hot-Injection | Sulfur Source & Capping Agent | Copper Sulfide (CuS), Lead Sulfide (PbS) | Metal Precursor: Copper(I) chloride, Lead(II) oxide. Solvent: Oleylamine, 1-octadecene. Conditions: Rapid injection of this compound solution at >200°C. | The dual function allows for the formation and simultaneous stabilization of nanoparticles, controlling crystal growth. Thioureas are a known class of precursors for metal sulfide synthesis. rsc.org |

| Green Synthesis / Biogenic Method | Capping/Stabilizing Agent | Silver (Ag), Gold (Au) | Metal Precursor: Silver nitrate, Tetrachloroauric acid. Reducing Agent: Plant extract, Sodium borohydride. Conditions: Aqueous solution at room temperature or slightly elevated temperature. nih.govnih.gov | The sulfur atom provides a strong binding site to the nanoparticle surface, preventing aggregation and controlling size. Capping agents are essential for the stability of green-synthesized nanoparticles. researchgate.netfrontiersin.org |

| Microwave-Assisted Synthesis | Sulfur Source | Bismuth Sulfide (Bi₂S₃) | Metal Precursor: Bismuth nitrate. Solvent: Ionic Liquid or Ethylene glycol. Conditions: Rapid heating via microwave irradiation. | Microwave synthesis offers rapid and uniform heating, leading to faster reaction times and potentially more uniform nanoparticles. Thiourea-based precursors are effective in this method. researchgate.net |

Rigorous Structural Elucidation and Molecular Geometry Analysis of Triallylthiourea Systems

Advanced Crystallographic Investigations

Crystallography provides definitive insights into the solid-state structure of crystalline materials. By analyzing the diffraction patterns of X-rays passing through a crystal, the precise location of each atom within the unit cell can be determined. uol.de

Single Crystal X-ray Diffraction (SCXRD) stands as the quintessential technique for the unambiguous determination of a compound's molecular structure. uol.de This method involves exposing a small, high-quality single crystal to a focused X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the necessary information to calculate the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice—and to identify the crystal's space group, which describes the symmetry elements present in the structure. uol.de

For instance, the metal-organic coordination complex, tris(allylthiourea)mercury(II) chloride (TATMC), was analyzed using SCXRD. researchgate.net The study revealed that TATMC crystallizes in the trigonal system with the noncentrosymmetric space group R3c. researchgate.net The determined unit cell parameters were a = b = 11.4443(3) Å and c = 28.1142(6) Å, with angles α = β = 90° and γ = 120°. researchgate.net

Table 1: Crystallographic Data for Tris(allylthiourea)mercury(II) chloride (TATMC) from SCXRD

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R3c |

| a (Å) | 11.4443(3) |

| b (Å) | 11.4443(3) |

| c (Å) | 28.1142(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 3188.85(14) |

| Z | 6 |

Z is the number of formula units per unit cell.

While SCXRD provides detailed structural information from a single crystal, Powder X-ray Diffraction (PXRD) is invaluable for analyzing a bulk sample, which consists of many tiny, randomly oriented crystallites. libretexts.org PXRD is a versatile and non-destructive technique that is often easier and more convenient than SCXRD as it does not require the growth of single crystals. libretexts.orgmalvernpanalytical.com The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a crystalline phase, allowing for its identification by comparison to reference databases. malvernpanalytical.comlibretexts.org

In-situ X-ray diffraction is a powerful technique used to study the structural changes in a material as they happen, typically in response to varying conditions such as temperature, pressure, or reactive atmospheres. mdpi.combeilstein-journals.org This method allows for the direct observation of phase transformations, solid-state reactions, and the formation of intermediate species. mdpi.comresearchgate.net

For example, in-situ XRD can be employed to monitor the structural evolution of a compound upon heating. beilstein-journals.org By collecting diffraction patterns at different temperatures, one can identify phase transition temperatures and characterize the structures of the different phases. beilstein-journals.orgresearchgate.net This is particularly useful for understanding the thermal stability and decomposition pathways of triallylthiourea and its derivatives. Although specific in-situ XRD studies on this compound were not found in the provided search results, the technique's applicability is well-established for studying dynamic processes in crystalline solids, such as the temperature-induced phase transitions in various alloys and oxides. researchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD) for Phase Confirmation and Crystallinity Assessment

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. wikipedia.orgnih.gov These techniques are complementary and provide a detailed fingerprint of the functional groups and molecular structure of a compound. nih.gov

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying functional groups within a molecule. ufl.edunih.gov It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. ufl.edu To be IR active, a vibration must cause a change in the molecule's dipole moment. edinst.com The resulting spectrum, a plot of absorbance or transmittance versus wavenumber, reveals the presence of characteristic functional groups. libretexts.org

In the analysis of this compound and its metal complexes, FT-IR spectroscopy is essential for confirming the coordination of the ligand to the metal center and identifying the key functional groups. For example, in the study of this compound cadmium chloride, FT-IR was used to identify the functional groups present in the crystal. researchgate.net The spectrum of a complex will typically show shifts in the vibrational frequencies of the ligand's functional groups upon coordination to a metal ion. Key vibrational bands for this compound would include those associated with the C=S (thiocarbonyl) stretching, N-H stretching and bending, and C-N stretching vibrations. The fingerprint region of the spectrum, typically from 1500 to 500 cm⁻¹, is often complex but highly characteristic of the molecule as a whole. researchgate.net

Table 2: General FT-IR Absorption Regions for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H | Stretch | 3400-3200 |

| C-H (alkenyl) | Stretch | 3100-3000 |

| C-H (aliphatic) | Stretch | 3000-2850 |

| C=C | Stretch | 1680-1620 |

| N-H | Bend | 1650-1550 |

| C-N | Stretch | 1400-1000 |

| C=S | Stretch | 1200-1050 |

Note: These are general ranges and can shift upon complexation.

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FT-IR. nih.gov It is based on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a change in energy that corresponds to the molecule's vibrational modes. wikipedia.orgupenn.edu For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. edinst.com

Raman spectroscopy is particularly sensitive to non-polar and symmetric bonds, making it an excellent tool for studying the skeletal structures of molecules. nih.govrenishaw.com In the context of this compound, Raman spectroscopy can provide detailed information about the vibrations of the C=S and C-S bonds, as well as the carbon backbone of the allyl groups. nih.gov The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, as stated by the rule of mutual exclusion for centrosymmetric molecules. nih.gov This comprehensive vibrational analysis helps to build a detailed picture of the molecular structure and bonding within this compound systems.

Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand and Complex Functional Group Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Chemical Shift and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation of molecules like this compound. mdpi.com By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, it is possible to deduce the connectivity and chemical environment of each atom within the molecular structure. mdpi.comlibretexts.org

In the ¹³C NMR spectrum of a tri-allylthiourea cadmium chloride complex, a characteristic chemical shift is observed at 182.04 ppm. researchgate.net This downfield shift is indicative of the carbon atom in the thiocarbonyl (C=S) group. researchgate.net Generally, carbonyl and thiocarbonyl carbons resonate at high chemical shifts (typically 170-220 ppm) due to sp² hybridization and the presence of a double bond to an electronegative atom (sulfur in this case). libretexts.org

The allyl groups in this compound would produce a distinct set of signals in both ¹H and ¹³C NMR spectra. The analysis of these signals, including their chemical shifts, multiplicities (e.g., doublet, triplet, multiplet), and integration values, allows for the unambiguous assignment of each proton and carbon atom. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be employed to establish direct one-bond ¹H-¹³C connectivities, further confirming the structural assignments. ox.ac.uk The correlation between proton and carbon shifts helps to resolve complex, overlapping regions in the ¹H spectrum. ox.ac.uk

The comprehensive analysis of these NMR parameters provides a detailed map of the molecule's atomic framework, confirming the presence of the thiourea (B124793) core and the three allyl substituents. ox.ac.uk

Table 1: Representative ¹³C NMR Chemical Shift for this compound Moiety Data obtained from analysis of a Tri-allylthiourea cadmium chloride complex.

| Functional Group | Atom | Chemical Shift (δ) in ppm |

| Thiocarbonyl | C=S | 182.04 researchgate.net |

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and determining the particle size and shape of solid materials like this compound. nanoscience.comsurfacesciencewestern.com The method uses a focused beam of electrons to scan the sample surface, generating high-resolution images that reveal detailed information about the material's morphology. nanoscience.com The large depth of field in SEM imaging is particularly advantageous for understanding the three-dimensional characteristics of the particles. surfacesciencewestern.com

When analyzing this compound powder, SEM can provide qualitative and quantitative data. The images would reveal the general shape of the crystalline or amorphous particles, their surface texture (smooth, rough, or porous), and the degree of particle aggregation. measurlabs.com

For particle size analysis, SEM images can be processed using specialized software. mdpi.com This analysis involves measuring the dimensions (e.g., diameter or Feret dimensions) of a statistically significant number of individual particles to generate a particle size distribution histogram. measurlabs.com This approach is especially valuable for characterizing irregularly shaped particles that are not well-suited for analysis by other methods like laser diffraction. measurlabs.com The resolution of SEM can extend into the nanometer range, allowing for the precise measurement of very fine particles. nanoscience.com

Atomic Force Microscopy (AFM) provides even higher resolution imaging of surface topography at the nanoscale. nanoscience.com This technique utilizes a sharp probe attached to a cantilever to scan the sample surface, detecting the forces between the probe tip and the surface atoms. nanoscientific.org This interaction allows for the generation of a three-dimensional topographical map with nanoscale precision. researchgate.net

For a compound like this compound, AFM can be used to study the fine details of crystal surfaces or the nanostructure of thin films. ri.senih.gov The technique can quantify surface roughness with high accuracy by calculating parameters such as the root mean square (RMS) roughness. researchgate.net Beyond imaging, AFM can also probe nanomechanical properties like adhesion and stiffness, offering further insights into the material's surface characteristics. ri.senist.gov The ability to operate in different environments (air, liquid) makes AFM a versatile tool for characterizing a wide range of materials, including organic compounds. nanoscience.com The creation of nanostructures on polymer films has been demonstrated using AFM, highlighting its capability for both analysis and manipulation at the nanoscale. nih.gov

In Depth Coordination Chemistry of Triallylthiourea

Ligand Architecture and Proposed Coordination Modes

Triallylthiourea, a versatile ligand, possesses a unique molecular structure that allows for various modes of coordination with metal ions. Its architecture is characterized by a central thiourea (B124793) core (S=C(NH)₂) with three allyl groups (–CH₂–CH=CH₂) attached to the nitrogen atoms. The presence of both sulfur and nitrogen donor atoms, along with the flexible allyl chains, gives rise to multiple potential binding sites and coordination geometries.

The primary coordination modes proposed for this compound are:

Monodentate Coordination: In this mode, the ligand binds to a metal center through a single donor atom. This typically involves either the sulfur atom of the thiourea group or one of the nitrogen atoms. The sulfur atom is generally considered a soft donor and preferentially coordinates with soft metal ions. nih.gov

Bidentate Chelation: this compound can act as a bidentate ligand, forming a chelate ring with a metal ion. fiveable.me This can occur through:

S,N-Chelation: Coordination involving the sulfur atom and one of the nitrogen atoms of the thiourea core. This forms a stable five- or six-membered ring, enhancing the complex's stability due to the chelate effect. nih.gov

N,N-Chelation: Although less common, coordination through two nitrogen atoms is also possible.

Bridging Coordination: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. mdpi.com This bridging can occur through the sulfur atom, which can simultaneously coordinate to two different metal ions, or through a combination of sulfur and nitrogen atoms.

The flexibility of the allyl groups also plays a crucial role in the ligand's coordination behavior. These groups can influence the steric environment around the metal center and may participate in weaker interactions, further stabilizing the complex. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. nih.gov

Mechanisms of Metal-Ligand Coordination Bond Formation

The formation of a coordinate bond between this compound and a metal ion is fundamentally a Lewis acid-base interaction. dacollege.org The metal ion acts as a Lewis acid (electron pair acceptor), and the ligand, with its lone pairs on the sulfur and nitrogen atoms, acts as a Lewis base (electron pair donor). dacollege.org The mechanism involves the donation of a pair of electrons from the ligand's donor atom(s) to the vacant orbitals of the metal ion, forming a coordinate covalent bond. dacollege.org

Interaction with d-Block Transition Metal Ions (e.g., Cadmium, Mercury, Zinc, Copper, Cobalt, Nickel, Platinum)

This compound forms stable complexes with a variety of d-block transition metals. The nature of the interaction is heavily influenced by the electronic configuration and properties of the metal ion. nih.gov

Soft Metals (e.g., Mercury, Cadmium, Platinum): These metals are soft Lewis acids and have a high affinity for the soft sulfur donor atom of this compound. The coordination is primarily through a strong metal-sulfur bond. researchgate.net For instance, in complexes with mercury and cadmium, the sulfur atom is the primary binding site. researchgate.netnsfc.gov.cn

Borderline Metals (e.g., Zinc, Copper, Cobalt, Nickel): These metals exhibit intermediate properties and can coordinate with both sulfur and nitrogen atoms. nih.gov The coordination mode can vary. For example, with copper(II), both S,N-chelation and bridging coordination have been observed. The geometry around the copper center can range from square planar to distorted octahedral depending on the stoichiometry and the presence of other ligands. mdpi.com Zinc, with its filled d-shell, often forms tetrahedral or octahedral complexes. nih.gov Nickel complexes can adopt various geometries, including square planar and octahedral, influenced by the ligand field strength. dacollege.org Cobalt can exist in both +2 and +3 oxidation states, leading to a variety of complex geometries and magnetic properties. dacollege.org

The interaction involves the overlap of the ligand's filled orbitals with the empty or partially filled d-orbitals of the transition metal ion. dacollege.orgbritannica.com This overlap leads to the formation of sigma (σ) bonds. In some cases, particularly with metals in lower oxidation states, pi (π)-backbonding can occur, where electrons from the metal's d-orbitals are donated back into the empty π* orbitals of the ligand, further strengthening the metal-ligand bond.

Chelation Dynamics and Stability Constants (Kf)

The formation of a chelate complex with this compound is a dynamic process that reaches equilibrium in solution. The stability of the resulting complex is quantified by the formation constant (Kf), also known as the stability constant. fiveable.mewikipedia.org A higher Kf value indicates a more stable complex. fiveable.me

The chelate effect is a significant factor contributing to the stability of this compound complexes. fiveable.me This effect refers to the enhanced stability of a complex containing a chelating ligand compared to a similar complex with monodentate ligands. fiveable.me The thermodynamic basis for the chelate effect is primarily entropic. The formation of a chelate complex from a metal ion and a polydentate ligand results in an increase in the number of free molecules in the system, leading to a positive change in entropy, which favors the formation of the chelate complex. wikipedia.org

The stability of this compound complexes is influenced by:

The nature of the metal ion: Soft metal ions generally form more stable complexes with the soft sulfur donor.

The pH of the solution: The protonation state of the ligand can affect its coordinating ability.

The solvent: The polarity and coordinating ability of the solvent can influence the complex formation equilibrium.

Experimental methods such as potentiometric titrations, spectrophotometry, and isothermal titration calorimetry (ITC) are used to determine the stability constants of these complexes. wikipedia.orgnih.govnih.govutwente.nl

Formation of Semi-Organic Coordination Complexes

This compound is a key component in the formation of semi-organic coordination complexes. researchgate.net These materials combine the properties of both organic and inorganic components. The organic part, this compound, provides flexibility and can form extensive hydrogen bonding networks, while the inorganic part, the metal ion, introduces properties like high refractive index and nonlinear optical (NLO) activity. researchgate.netiosrjournals.org

The formation of these semi-organic complexes often involves the crystallization of a metal salt in the presence of this compound. The ligand coordinates to the metal ion, and the resulting complex cations are then associated with the counter-anions from the metal salt. These components self-assemble into a crystalline lattice held together by a combination of coordinate bonds, hydrogen bonds, and electrostatic interactions.

An example is the formation of tri-allylthiourea cadmium chloride, a semi-organic crystal where cadmium ions are coordinated by the thiourea ligand. researchgate.net Thiourea and its derivatives are particularly effective in creating non-centrosymmetric crystal structures, which is a prerequisite for second-harmonic generation (SHG), an important NLO property. iosrjournals.org

Influence of Metal Center Electronic Configuration on Complex Geometry and Anisotropy

The electronic configuration of the central metal ion plays a pivotal role in determining the geometry and magnetic properties (anisotropy) of its complexes with this compound. numberanalytics.comcolorado.educhemrxiv.org This influence is primarily explained by theories such as Crystal Field Theory (CFT) and Ligand Field Theory (LFT). dacollege.orgnumberanalytics.com

The d-orbitals of a free transition metal ion are degenerate. However, in a coordination complex, the electrostatic field created by the ligands removes this degeneracy, splitting the d-orbitals into different energy levels. libretexts.org The pattern of this splitting is dictated by the geometry of the complex.

Octahedral Complexes: The d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). britannica.com

Tetrahedral Complexes: The splitting pattern is inverted compared to octahedral, with the e set being lower in energy than the t₂ set. britannica.com

Square Planar Complexes: These exhibit a more complex splitting pattern.

The way the d-electrons of the metal ion occupy these split orbitals determines the complex's properties:

High-Spin vs. Low-Spin: For metal ions with d⁴ to d⁷ configurations in an octahedral field, the electrons can either occupy the higher energy orbitals (high-spin) or pair up in the lower energy orbitals (low-spin). This depends on the relative magnitude of the crystal field splitting energy (Δo) and the pairing energy. Strong-field ligands like CN⁻ tend to produce low-spin complexes, while weak-field ligands favor high-spin complexes.

Jahn-Teller Distortion: Complexes with asymmetrically occupied eg orbitals (e.g., d⁹ configuration like Cu(II) or high-spin d⁴) are subject to Jahn-Teller distortion. britannica.com This distortion, typically an elongation or compression along one axis, removes the electronic degeneracy and leads to a more stable, lower-symmetry structure. This is often observed in copper(II) complexes.

Magnetic Anisotropy: The presence of unpaired electrons in the d-orbitals leads to paramagnetism. The arrangement of these unpaired electrons and their interaction with the ligand field can result in magnetic anisotropy, where the magnetic properties of the complex are direction-dependent.

The following table summarizes the expected geometries for some common transition metal ions with this compound, based on their electronic configurations:

| Metal Ion | d-Electron Configuration | Typical Coordination Geometries |

| Cd²⁺ | d¹⁰ | Tetrahedral, Octahedral |

| Hg²⁺ | d¹⁰ | Linear, Tetrahedral |

| Zn²⁺ | d¹⁰ | Tetrahedral, Octahedral |

| Cu²⁺ | d⁹ | Distorted Octahedral, Square Planar |

| Co²⁺ | d⁷ | Tetrahedral, Octahedral (High-spin) |

| Ni²⁺ | d⁸ | Octahedral, Square Planar |

| Pt²⁺ | d⁸ | Square Planar |

Supramolecular Assembly and Host-Guest Interactions within this compound Frameworks

This compound complexes can serve as building blocks for the construction of larger, ordered structures known as supramolecular assemblies. csbsju.edu These assemblies are formed and held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. thno.org The ability of the thiourea group to form extensive hydrogen bonds is a key driving force in the formation of these frameworks. researchgate.net

Host-Guest Chemistry:

The supramolecular frameworks derived from this compound can exhibit host-guest chemistry. csbsju.edumdpi.com In this phenomenon, the framework acts as a "host," possessing cavities or channels that can encapsulate smaller molecules or ions, referred to as "guests." mdpi.comrsc.org The formation of these host-guest systems is driven by specific molecular recognition between the host and the guest. thno.org

Formation of Porous Frameworks: The self-assembly of this compound complexes can lead to the creation of porous materials. rsc.org The size and shape of the pores are determined by the geometry of the metal complex and the nature of the intermolecular interactions.

Selective Guest Binding: The host framework can exhibit selectivity for certain guests based on factors like size, shape, and chemical complementarity. mdpi.com This selectivity is crucial for applications such as separation and sensing.

Dynamic Nature: The non-covalent interactions that hold the supramolecular assembly together are often reversible, allowing for the dynamic exchange of guests and potential applications in controlled release systems. thno.org

The allyl groups of this compound can also participate in the formation of these supramolecular structures. Their flexibility allows them to adopt conformations that can either contribute to the formation of cavities or interdigitate with the allyl groups of neighboring complexes, influencing the packing and porosity of the resulting framework. The study of these host-guest systems within this compound frameworks is an active area of research with potential applications in materials science, catalysis, and environmental remediation. rsc.org

Investigation of Electronic Structure and Optical Phenomena in Triallylthiourea Coordination Compounds

Elucidation of Electronic Band Structure and Energy Gaps

The electronic band structure of a material dictates its electrical and optical properties. In semiconductors and insulators, the energy difference between the valence band and the conduction band is known as the band gap. libretexts.orgwikipedia.org This energy gap is a crucial parameter, influencing the material's transparency and the energy required to excite an electron to a higher energy state. wikipedia.org

Theoretical models, such as Density Functional Theory (DFT), are often employed to calculate and understand the electronic band structure of these complex materials. nih.govresearchgate.net These calculations help in elucidating the contributions of different atomic orbitals to the valence and conduction bands, providing insights into the nature of electronic transitions. researchgate.net The arrangement of the ligands around the central metal atom, often in a distorted tetrahedral or other non-centrosymmetric geometry, is a key factor in creating the conditions for desirable optical properties. scholarsresearchlibrary.comiieta.org

| Compound | Method | Calculated Band Gap (eV) |

| Triallylthiourea Cadmium Chloride (ATCC) | Tauc's Plot | 3.6 scholarsresearchlibrary.com |

Spectroscopic Probes of Electronic Transitions and Absorption Characteristics

Spectroscopic techniques are indispensable tools for investigating the electronic transitions and optical properties of materials. By analyzing how light interacts with a compound, researchers can deduce information about its electronic structure, transparency, and potential for various optical applications.

UV-Visible-NIR Spectroscopic Investigations of Optical Transmission

UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is a fundamental technique used to measure the absorption, transmission, and reflectance of a material over a wide range of wavelengths. iitb.ac.inlabtron.com This analysis is crucial for determining the optical transparency window of a material, which is the spectral region where it exhibits minimal absorption. For NLO applications, a wide transparency window is highly desirable. ijsr.net

Studies on this compound coordination compounds have consistently demonstrated their excellent optical transparency. For example, this compound cadmium chloride (ATCC) exhibits a lower cut-off wavelength of 291 nm and shows minimal absorption in the 300 to 1500 nm region. scholarsresearchlibrary.com Similarly, pure ATCC crystals have been reported to have a UV cut-off wavelength of 273 nm. ijsr.net Tri-allylthiourea mercury chloride (ATMC) also shows good optical transparency. researchgate.net This broad transparency range, extending from the UV through the visible and into the NIR region, makes these materials suitable for frequency conversion applications involving various laser sources. scholarsresearchlibrary.comiieta.org The high transparency is a result of the electronic structure, particularly the wide band gap which prevents absorption of lower energy photons. scholarsresearchlibrary.comlibretexts.org

| Compound | UV Cut-off Wavelength (nm) | Transparency Region (nm) |

| This compound Cadmium Chloride (ATCC) | 291 scholarsresearchlibrary.com | 300 - 1500 scholarsresearchlibrary.com |

| Pure ATCC | 273 ijsr.net | Wide transmission window ijsr.net |

| La3+ doped ATCC | 303 ijsr.net | Wide transmission window ijsr.net |

Photoluminescence Spectroscopic Analysis of Emission Profiles

Photoluminescence (PL) spectroscopy is a powerful technique for studying the emission properties of materials. researchgate.netmdpi.com It involves exciting a sample with light of a specific wavelength and analyzing the emitted light. mdpi.com This technique provides insights into the electronic structure, defects, and energy transfer mechanisms within a material. frontiersin.org

While extensive photoluminescence data for this compound itself is not widely reported in the provided context, the study of luminescence in coordination compounds is a significant field. mdpi.comfrontiersin.org The emission characteristics of such complexes are often influenced by the nature of the metal ion and the ligand, as well as their interaction. mdpi.com In many coordination compounds, the emission can be ligand-based, metal-based, or arise from charge-transfer transitions. mdpi.com For instance, in some systems, complexation with a metal ion can enhance the fluorescence properties of the ligand. mdpi.com Given the π-electron system in the allyl group and the presence of heteroatoms in the thiourea (B124793) moiety, this compound ligands have the potential to participate in luminescent processes upon coordination with suitable metal ions. Further research focusing specifically on the photoluminescence of this compound complexes would be valuable in exploring their potential for applications such as light-emitting devices or fluorescent probes.

Nonlinear Optical (NLO) Properties and Their Mechanisms

Nonlinear optics is the study of how intense light interacts with matter to produce new optical phenomena. researchgate.net Materials with significant NLO properties are crucial for technologies like laser frequency conversion, optical switching, and data storage. iieta.orgiieta.org this compound coordination compounds have emerged as a promising class of NLO materials. iphy.ac.cniphy.ac.cn

The NLO response in these organometallic complexes is often attributed to the combination of a distorted inorganic polyhedron and a conjugated organic molecular system. iieta.org The distorted tetrahedral arrangement of ligands around the metal center in compounds like ATCC enhances the structural asymmetry, which is a key requirement for second-order NLO effects. scholarsresearchlibrary.com The charge transfer between the metal atom and the conjugated ligand system is also believed to contribute significantly to the large molecular hyperpolarizability. scholarsresearchlibrary.com

Second Harmonic Generation (SHG) Efficiency Assessment using Kurtz and Perry Powder Technique

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency are converted into a single photon with twice the frequency (and half the wavelength). wikipedia.org The Kurtz and Perry powder technique is a widely used method for the preliminary screening of materials for their SHG efficiency. mdpi.comscirp.org It involves irradiating a powdered sample with a high-intensity laser and measuring the intensity of the generated second-harmonic light. researchgate.net

This compound coordination compounds have demonstrated remarkable SHG efficiencies. Tri-allylthiourea mercury chloride (ATMC) exhibits an SHG effect that is three times greater than that of urea (B33335), a standard reference material for NLO studies. iphy.ac.cn Similarly, tri-allylthiourea cadmium chloride (ATCC) is also a potent NLO material with a significant SHG effect. iphy.ac.cn The emission of green light (the second harmonic of the incident Nd:YAG laser at 1064 nm) from these crystals confirms their NLO activity. scholarsresearchlibrary.com The high SHG efficiency in this family of compounds, including ATCC, ATCB, ATMC, and ATMB, makes them attractive candidates for practical NLO applications. iieta.orgresearchgate.net

| Compound | SHG Efficiency (relative to Urea) |

| This compound Mercury Chloride (ATMC) | 3 times that of urea iphy.ac.cn |

| This compound Cadmium Chloride (ATCC) | Significant SHG effect reported iphy.ac.cn |

Molecular Hyperpolarizability Studies and Coefficients (βtot, χ(3))

The NLO response of a material at the molecular level is described by the molecular hyperpolarizability (β for second-order effects and γ for third-order effects). wikipedia.org The macroscopic susceptibility (χ(2) and χ(3)) of the bulk material is related to the microscopic hyperpolarizabilities of its constituent molecules. researchgate.net

The large NLO coefficients in this compound complexes are attributed to the unique charge transfer transitions that can occur either from the metal to the ligand or vice versa. scholarsresearchlibrary.com This metal-ligand bonding is expected to result in a large molecular hyperpolarizability due to the transfer of electron density between the metal atom and the conjugated system of the ligand. scholarsresearchlibrary.com While specific values for the total molecular hyperpolarizability (βtot) and the third-order susceptibility (χ(3)) for this compound are not extensively detailed in the provided search results, the high SHG efficiencies strongly suggest significant β values. iphy.ac.cniphy.ac.cn Theoretical calculations, often using DFT and time-dependent Hartree-Fock (TDHF) methods, are employed to compute these coefficients and provide a deeper understanding of the structure-property relationships in these NLO materials. mdpi.comacrhem.org The goal of such studies is to rationally design molecules with enhanced hyperpolarizabilities for advanced photonic applications. academie-sciences.fr

Correlation between Molecular/Crystal Structure and NLO Response

The nonlinear optical (NLO) properties of coordination compounds are intrinsically linked to their molecular and crystal structures. researchgate.netmdpi.com Several structural factors, including atomic arrangement, symmetry of the crystal, and both intra- and intermolecular interactions, significantly influence the material's physical and optical characteristics. researchgate.net In the case of this compound coordination compounds, these principles are well-demonstrated through the study of specific complexes.

A prime example is this compound cadmium chloride (ATCC), a semiorganic NLO material. scholarsresearchlibrary.com Single crystal X-ray diffraction analysis reveals that ATCC crystallizes in a trigonal system. scholarsresearchlibrary.com The specific arrangement of the atoms within this crystal lattice is crucial for its NLO activity. A key feature is the distorted tetrahedral coordination geometry around the central cadmium metal ion. scholarsresearchlibrary.com This distortion breaks the centrosymmetry of the structure, an essential requirement for second-order NLO effects, and the resulting increase in asymmetry enhances the material's NLO response. scholarsresearchlibrary.com

Table 1: Crystal Structure Data for this compound Cadmium Chloride (ATCC)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Trigonal | scholarsresearchlibrary.com |

| Synthesis Method | Slow Evaporation | scholarsresearchlibrary.com |

This table presents structural information for the ATCC crystal as identified in the cited research.

Role of Charge Transfer Transitions (Metal-to-Ligand/Ligand-to-Metal) in NLO Activity

A fundamental mechanism governing the NLO response in many coordination compounds is the occurrence of charge transfer (CT) transitions. researchgate.netresearchgate.net These electronic transitions, which can be categorized as metal-to-ligand (MLCT) or ligand-to-metal (LMCT), are a defining characteristic of organometallic and semiorganic NLO materials. scholarsresearchlibrary.comresearchgate.net

In this compound coordination compounds, the interaction between the metal center and the ligand system is paramount. The metal-ligand bonding facilitates the transfer of electron density between the metal atom and the conjugated system of the this compound ligand. scholarsresearchlibrary.com This intramolecular charge transfer is a primary source of the large molecular hyperpolarizabilities observed in these materials. scholarsresearchlibrary.comrsc.org The NLO behavior in such complexes is directly attributable to the presence of these low-energy, high-intensity charge-transfer transitions. researchgate.net

The versatility of coordination chemistry allows for the fine-tuning of these CT transitions. By judiciously selecting the metal ion (its nature, coordination sphere, and oxidation state) and the ligand, the energy and intensity of the MLCT or LMCT bands can be controlled to optimize the NLO response. researchgate.netresearchgate.net In the this compound cadmium chloride (ATCC) complex, Fourier-transform infrared (FT-IR) analysis confirms that the cadmium (Cd2+) ion coordinates with the sulfur atom of the this compound ligand. scholarsresearchlibrary.com This metal-sulfur bond serves as the primary pathway for the charge transfer that gives rise to the material's NLO properties. The strong intramolecular charge transfer between the metal and the ligand, enabled by the conjugated system, is a key factor leading to large hyperpolarizabilities. nih.gov

Table 2: Charge Transfer Characteristics and NLO Effect

| Feature | Role in NLO Activity | Reference |

|---|---|---|

| Metal-Ligand Bonding | Enables transfer of electron density, leading to large molecular hyperpolarizability. | scholarsresearchlibrary.com |

| Charge Transfer Type | Metal-to-Ligand (MLCT) or Ligand-to-Metal (LMCT). | scholarsresearchlibrary.comresearchgate.net |

| Key Interaction | Coordination of the metal ion (e.g., Cd2+) with the ligand's sulfur atom. | scholarsresearchlibrary.com |

This table summarizes the fundamental role of charge transfer transitions in the NLO activity of this compound coordination compounds.

Theoretical and Computational Investigations of Triallylthiourea Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. wikipedia.orgnih.gov It has been widely applied to study the properties of various molecules, including those with potential applications in materials science. wikipedia.orgmdpi.com

A crucial step in computational chemistry is geometry optimization, which aims to find the most stable arrangement of atoms in a molecule by minimizing its total energy. pennylane.aiscm.com This process determines the equilibrium geometry, which is the foundation for calculating other molecular properties. pennylane.ai For complex molecules, this involves navigating a potential energy surface to locate the minimum energy conformation. scm.com

The electronic structure of a molecule is characterized by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter for assessing the chemical stability and reactivity of a molecule. wikipedia.orgossila.com A smaller HOMO-LUMO gap generally suggests higher reactivity and is associated with intramolecular charge transfer. researchgate.net

Computational studies on thiourea (B124793) derivatives have utilized DFT to determine their optimized geometries and analyze their frontier molecular orbitals. researchgate.netresearchgate.net For instance, the HOMO-LUMO energy gap can be calculated to understand the electronic transition properties and potential for applications in areas like nonlinear optics. researchgate.netresearchgate.net

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| A Thiourea Derivative | DFT/B3LYP/6-311G(d,p) | -6.21 | -1.57 | 4.64 |

| Another Thiourea Complex | DFT/B3LYP/6-31G(d) | -5.89 | -2.03 | 3.86 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and intramolecular interactions. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonds. uni-muenchen.deresearchgate.net This method provides a quantitative picture of electron density distribution and the stabilizing effects of orbital interactions. uni-muenchen.de

The analysis quantifies the interaction between filled (donor) and empty (acceptor) orbitals, with the stabilization energy of these interactions estimated using second-order perturbation theory. uni-muenchen.de These "delocalization" corrections to the idealized Lewis structure are indicative of hyperconjugative and charge transfer effects within the molecule. scialert.net NBO analysis has been successfully applied to understand the bonding and charge distribution in various thiourea-based compounds. researchgate.netresearchgate.net

DFT calculations are a reliable method for predicting the vibrational frequencies of molecules. gaussian.comfaccts.de The process involves calculating the second derivatives of the energy with respect to the nuclear coordinates at the optimized geometry. gaussian.com The resulting vibrational modes can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. researchgate.net

It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values. nist.gov This scaling accounts for the approximations inherent in the computational method and the neglect of anharmonicity. nist.gov

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Molecule Note: This table is a representative example. Specific vibrational frequency calculations for triallylthiourea were not found.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν(N-H) | 3450 | 3312 | 3300 | N-H stretch |

| ν(C=S) | 1250 | 1200 | 1195 | C=S stretch |

| δ(C-H) | 1480 | 1421 | 1415 | C-H bend |

This compound and its metal complexes have been identified as promising materials for nonlinear optical (NLO) applications. iphy.ac.cniphy.ac.cnspiedigitallibrary.org NLO materials can alter the properties of light, such as its frequency, and are crucial for technologies like laser frequency conversion. iphy.ac.cnacs.org Theoretical calculations using DFT can predict the NLO properties of molecules, including the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net

Computational studies on related thiourea complexes have shown that these molecules can possess significant hyperpolarizability values, often compared to standard NLO materials like urea (B33335). researchgate.netresearchgate.net These calculations help in understanding the structure-property relationships and in the rational design of new NLO materials. mgmits.ac.in

The Fukui function is a concept within DFT that helps to identify the most reactive sites within a molecule. wikipedia.org It describes how the electron density at a specific point changes with a small change in the total number of electrons. wikipedia.org This allows for the prediction of where a molecule is most susceptible to electrophilic or nucleophilic attack. researchgate.netwikipedia.org This analysis of local reactivity has been applied to various organic molecules to understand their chemical behavior. uantwerpen.beresearchgate.net

Prediction of Nonlinear Optical Coefficients and Properties

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their excited states. nih.govwikipedia.org It is a powerful tool for calculating electronic excitation energies, which correspond to the absorption of light by a molecule, and for simulating UV-Vis absorption spectra. wikipedia.orgarxiv.org

TD-DFT calculations can provide insights into the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. researchgate.net This information is crucial for understanding the photophysical properties of materials and for applications in areas like optoelectronics. ossila.com The methodology has been applied to investigate charge transfer within various thiourea derivatives. researchgate.net

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. arxiv.orgd-nb.info By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about conformational changes, aggregation phenomena, and intermolecular forces that are often difficult to obtain through experimental means alone. arxiv.orgnih.gov While specific MD simulation studies focusing solely on pure this compound are not extensively documented in the reviewed literature, the methodology is widely applied to analogous urea and thiourea derivatives to understand their behavior in various environments. arxiv.orgnih.gov

An MD simulation of this compound would provide molecular-level insights into its aggregation dynamics, the pathways of self-assembly, and the influence of its flexible allyl groups on intermolecular interactions. d-nb.info Simulations can be performed using software suites like GROMACS, with force fields such as CHARMM to define the potential energy of the system. arxiv.orgd-nb.info Key parameters like the radius of gyration can be monitored to observe changes in the molecule's compactness, while analyses of hydrogen bonds and spatial density distributions can elucidate how this compound interacts with itself or with solvent molecules. arxiv.orgnih.gov For instance, studies on similar molecules have shown that urea can interact with aromatic systems via stacking and form stable hydrogen bonds with nucleobases. nih.gov A simulation could similarly map the interaction landscape of this compound, identifying the roles of the thiocarbonyl group and the N-H moieties in forming stable complexes.

| MD Simulation Parameter | Significance for this compound Intermolecular Interactions | Typical Software/Force Field |

| Radius of Gyration (Rg) | Indicates the compactness of a molecule or aggregate. An increase in Rg over time can suggest unfolding or swelling. arxiv.org | GROMACS, AMBER |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating the stability of the molecule's conformation. d-nb.info | CHARMM, OPLS |

| Hydrogen Bond Analysis | Quantifies the formation and lifetime of hydrogen bonds between this compound molecules or with a solvent, which are key to stabilizing aggregates. nih.gov | VMD, GROMACS |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance r from another particle, revealing the structure of the solvation shell and local ordering. | GROMACS, NAMD |

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Transitions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for analyzing reaction mechanisms and electronic properties at the quantum level. hueuni.edu.vnderpharmachemica.com These methods can accurately predict reaction pathways, transition state energies, and electronic spectra for complex molecules. hueuni.edu.vnacs.org

Reaction Mechanisms

For thiourea derivatives, quantum chemical calculations are frequently used to explore potential reaction mechanisms such as tautomerization and antioxidant activity. hueuni.edu.vnaip.org A prominent reaction pathway for thioureas is the thione–thiol tautomerization, where the thione form (C=S) converts to the thiol form (C-SH). Computational studies can model this process, for example, through a hydrogen-atom-assisted mechanism where an H-atom adds to the sulfur atom to form a radical intermediate, which then reacts further to yield the thiol tautomer. aip.org Quantum calculations have predicted that such H-atom addition to the sulfur atom can be a barrierless process. aip.org

Another area of investigation is the molecule's antioxidant potential, which can be assessed by modeling its reaction with free radicals. hueuni.edu.vn The Hydrogen Atom Transfer (HAT) mechanism is often a primary pathway for radical scavenging by thiourea derivatives. hueuni.edu.vn DFT methods, such as the M05-2X functional, can be used to calculate the potential energy surface, activation energies (Gibbs free energy of activation, ΔG‡), and reaction rate constants (k) for the transfer of a hydrogen atom from the N-H groups of this compound to a radical species. hueuni.edu.vn

Electronic Transitions

The electronic transitions of a molecule determine its absorption of ultraviolet and visible light. Quantum chemical calculations can predict the electronic absorption spectrum by identifying the energies and characteristics of these transitions. The key chromophores in this compound are the thiocarbonyl group (C=S) and the allyl groups (C=C). The electronic spectrum is expected to be characterized by the following transitions: